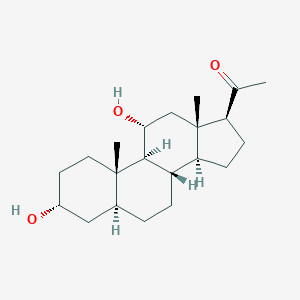

5alpha-Pregnan-3alpha,11alpha-diol-20-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5alpha-Pregnan-3alpha,11alpha-diol-20-one is a steroidal compound with the molecular formula C21H34O3 and a molecular weight of 334.49 g/mol . This compound is part of the pregnane family, which is characterized by a 21-carbon skeleton. It is known for its biological activity and relevance in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Pregnan-3alpha,11alpha-diol-20-one typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

Análisis De Reacciones Químicas

Types of Reactions

5alpha-Pregnan-3alpha,11alpha-diol-20-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols.

Aplicaciones Científicas De Investigación

5alpha-Pregnan-3alpha,11alpha-diol-20-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in various biological processes, including hormone regulation.

Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.

Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 5alpha-Pregnan-3alpha,11alpha-diol-20-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing various signaling pathways and biological processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- Pregnane-11,20-dione, 3,21-dihydroxy-, (3alpha,5beta)-

- Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-

Uniqueness

5alpha-Pregnan-3alpha,11alpha-diol-20-one is unique due to its specific hydroxylation pattern and stereochemistry. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Actividad Biológica

5alpha-Pregnan-3alpha,11alpha-diol-20-one, also known as 3alpha,11alpha-dihydroxy-5alpha-pregnan-20-one, is a steroid compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and relevance in neurobiology and endocrinology.

Overview

This compound is an endogenous steroid primarily synthesized in the adrenal glands and gonads. It serves as a metabolic intermediate in the androgen synthesis pathway, particularly in the backdoor pathway leading to dihydrotestosterone (DHT) without the involvement of testosterone as a precursor. Its structural features contribute to its unique biological activities, particularly its interactions with neurotransmitter systems.

Neurosteroid Effects

One of the most notable activities of this compound is its role as a neurosteroid. It has been implicated in modulating GABA_A receptor activity, which is crucial for inhibitory neurotransmission in the brain. This modulation can lead to sedative and neuroprotective effects .

Research indicates that this compound can enhance GABAergic neurotransmission, producing anti-inflammatory effects and influencing mood and anxiety levels . The interaction with GABA_A receptors positions it as a potential therapeutic agent for conditions such as anxiety disorders and depression.

Hormonal Regulation

This compound is also involved in hormonal regulation. It acts as a precursor in the biosynthesis of potent androgens through enzymatic pathways involving cytochrome P450 enzymes. Its ability to influence androgen levels makes it significant in studies related to hormonal imbalances and conditions such as polycystic ovary syndrome (PCOS) and androgen deficiency.

The mechanism of action for this compound involves its binding to specific receptors:

- GABA_A Receptors : The compound enhances the activity of GABA_A receptors, leading to increased chloride ion influx and neuronal inhibition .

- Androgen Receptors : As a metabolic intermediate, it can influence androgen receptor signaling pathways, affecting gene expression related to growth and metabolism.

Case Studies

- Neuroprotection : A study demonstrated that this compound administration in animal models resulted in reduced neuronal damage following ischemic events. This suggests its potential role in neuroprotection during stroke or traumatic brain injury scenarios .

- Hormonal Effects : In clinical studies involving patients with hormonal disorders, alterations in levels of this compound were correlated with symptoms of androgen excess or deficiency. This highlights its importance in diagnosing and treating endocrine disorders.

Comparative Analysis with Related Compounds

The following table outlines the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5alpha-Pregnan-3alpha-ol-20-one | Hydroxyl group at C3 | Precursor for 5alpha-Pregnan-3alpha,11beta-diol |

| Allopregnanolone | Hydroxyl group at C3 | Major sedative effects; involved in neurosteroidogenesis |

| 5beta-Pregnan-3-alpha-diol | Hydroxyl group at C3 but different stereochemistry | Less potent androgenic activity |

Propiedades

IUPAC Name |

1-[(3R,5S,8S,9S,10S,11R,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVCQZNBRFPYOP-MQFJMQJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.